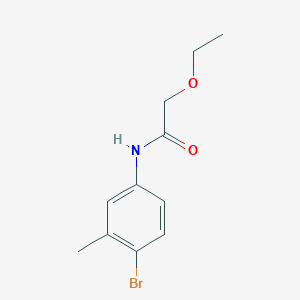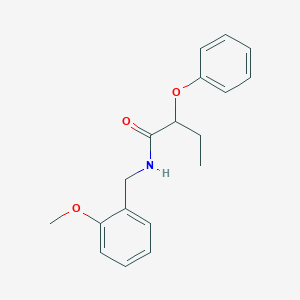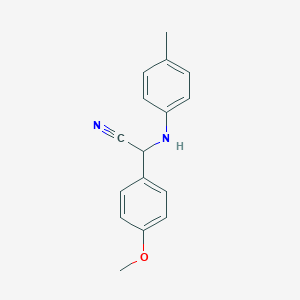
(4-Methoxyphenyl)(4-toluidino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(4-toluidino)acetonitrile, commonly known as MPTA, is a chemical compound that belongs to the class of organic compounds known as anilides. It is a white to light brown crystalline powder with a molecular formula of C16H17N2O. MPTA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of MPTA is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. MPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which play a role in inflammation and pain. MPTA has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPTA has been shown to possess a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. MPTA has also been shown to possess antitumor activity, making it a potential candidate for the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTA in lab experiments is its high purity and stability. This makes it a reliable and consistent reagent for use in various assays and experiments. However, one limitation of MPTA is its relatively high cost compared to other similar compounds. This may limit its use in certain experiments where cost is a factor.
Direcciones Futuras
There are several potential future directions for research involving MPTA. One area of interest is the development of MPTA-based drugs for the treatment of pain and inflammation. Another area of interest is the development of MPTA-based drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of MPTA and its potential applications in other areas of medicinal chemistry.
Métodos De Síntesis
The synthesis of MPTA involves the reaction of 4-methoxybenzoyl chloride with 4-toluidine in the presence of a base such as triethylamine. The resulting product is then treated with acetonitrile to yield MPTA. This synthesis method has been optimized to provide high yields and purity of the final product.
Aplicaciones Científicas De Investigación
MPTA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. MPTA has also been investigated for its potential use as a starting material for the synthesis of other biologically active compounds.
Propiedades
Nombre del producto |
(4-Methoxyphenyl)(4-toluidino)acetonitrile |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-2-(4-methylanilino)acetonitrile |
InChI |
InChI=1S/C16H16N2O/c1-12-3-7-14(8-4-12)18-16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16,18H,1-2H3 |
Clave InChI |
RTZULXZRSHQWHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



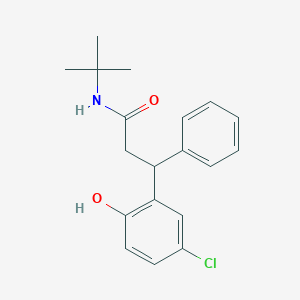
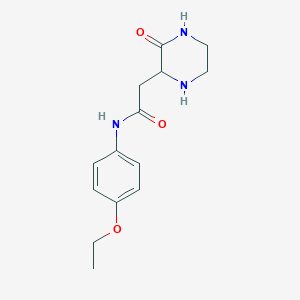
![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)
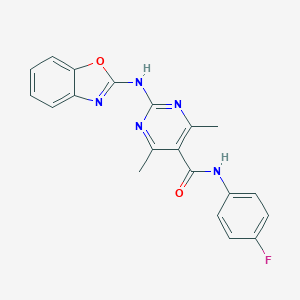
![methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
![N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B215556.png)
![1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215557.png)
![methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215558.png)
![3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
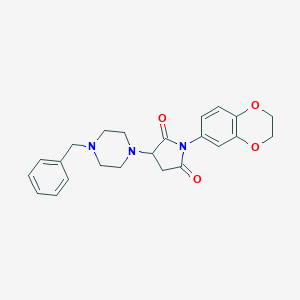
![1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215570.png)
